molecular formula C10H16O2 B14482923 3-tert-Butylcyclohexa-3,5-diene-1,2-diol CAS No. 64910-43-6

3-tert-Butylcyclohexa-3,5-diene-1,2-diol

Cat. No.: B14482923
CAS No.: 64910-43-6
M. Wt: 168.23 g/mol
InChI Key: XVXSOKQNJDHLEB-UHFFFAOYSA-N
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Description

Contextualization of Substituted Cyclohexa-3,5-diene-1,2-diols in Organic Chemistry

Substituted cyclohexa-3,5-diene-1,2-diols are valuable intermediates in the synthesis of a wide array of organic molecules. The diene system allows for various cycloaddition reactions, while the diol functionality can be manipulated to introduce other chemical moieties. The presence of substituents on the ring further expands their synthetic potential by influencing the reactivity and stereoselectivity of subsequent transformations. These compounds are often derived from the microbial oxidation of aromatic precursors, a process that can yield enantiomerically pure materials. This biological approach provides access to chiral synthons that are otherwise challenging to prepare through traditional chemical methods.

Significance of the Dihydrodiol Motif in Stereoselective Synthesis

The cis-dihydrodiol motif is a key structural feature of these compounds and is of paramount importance in stereoselective synthesis. This arrangement of two adjacent hydroxyl groups on the same face of the ring provides a handle for directing the stereochemical outcome of reactions. For instance, the hydroxyl groups can coordinate to metal catalysts, thereby influencing the facial selectivity of reactions such as epoxidations or dihydroxylations of the remaining double bonds. Furthermore, the dihydrodiol can be converted into other functional groups with retention or inversion of stereochemistry, allowing for the controlled introduction of new stereocenters. This level of stereocontrol is crucial in the synthesis of biologically active molecules, where the precise three-dimensional arrangement of atoms is often critical for their function. Chiral syn-1,3-diols, which can be derived from these systems, are fundamental structural motifs in many natural products and drugs. researchgate.net

Structural Characteristics and Chemical Nomenclature of 3-tert-Butylcyclohexa-3,5-diene-1,2-diol

This compound is a specific example of a substituted cyclohexa-3,5-diene-1,2-diol. Its structure consists of a six-membered ring containing two double bonds in a conjugated system. A diol functional group is present at the 1- and 2-positions of the ring, and a bulky tert-butyl group is attached at the 3-position. The presence of the tert-butyl group can exert significant steric influence on the reactivity of the molecule.

The systematic IUPAC name for this compound is 3-(1,1-dimethylethyl)cyclohexa-3,5-diene-1,2-diol. The numbering of the ring begins at one of the hydroxyl-bearing carbons and proceeds around the ring to give the substituents the lowest possible locants.

Below is a table summarizing the key structural and chemical identifiers for this compound.

IUPAC Name 3-(1,1-dimethylethyl)cyclohexa-3,5-diene-1,2-diol
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Key Structural Features Six-membered ring, Two conjugated double bonds, cis-diol at C1 and C2, tert-butyl group at C3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64910-43-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-tert-butylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C10H16O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,8-9,11-12H,1-3H3

InChI Key

XVXSOKQNJDHLEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(C1O)O

Origin of Product

United States

Synthetic Methodologies for 3 Tert Butylcyclohexa 3,5 Diene 1,2 Diol

Biocatalytic Approaches to cis-Dihydroxylation of Substituted Arenes

Biocatalytic approaches utilize microorganisms or isolated enzymes to perform chemical transformations. For the synthesis of cis-diols from aromatic compounds, this method is exceptionally powerful because the direct, stereoselective cis-dihydroxylation of aromatic rings is a significant challenge for traditional chemical methods. uni-stuttgart.de Rieske non-heme iron dioxygenases (ROs) are a class of enzymes capable of catalyzing this challenging reaction with high activity and excellent enantioselectivity. uni-stuttgart.de

The enzymatic conversion of alkylbenzenes into cis-cyclohexa-3,5-diene-1,2-diols is a well-established biotransformation. This reaction serves as the initial step in the bacterial degradation pathway of aromatic compounds. uni-stuttgart.de Whole cells of bacteria, such as specific strains of Pseudomonas putida, are often used as the biocatalyst. These organisms express a multi-component enzyme system, with a terminal dioxygenase being responsible for the key oxidation step. The process involves the transfer of two electrons from NAD(P)H to a terminal non-heme iron oxygenase, which then activates molecular oxygen to hydroxylate the aromatic substrate. mdpi.com The resulting enantiomerically pure cis-1,2-dihydrocatechols are valuable chiral building blocks for organic synthesis. researchgate.net

Toluene dioxygenase (TDO) from Pseudomonas putida F1 is one of the most extensively studied and utilized Rieske dioxygenases. uni-stuttgart.de Its remarkable substrate promiscuity allows it to accept a wide range of substituted benzenes, including alkylbenzenes like toluene, ethylbenzene, and tert-butylbenzene. uni-stuttgart.deethz.ch TDO catalyzes the addition of two hydroxyl groups to the cis positions of the aromatic ring, yielding the corresponding chiral diol. ethz.ch While TDO is highly effective, a common limitation is a decrease in conversion efficiency as the size of the substrate increases, which can result in modest product yields for bulkier substrates like tert-butylbenzene. uni-stuttgart.de

The general reaction catalyzed by Toluene Dioxygenase on an alkylbenzene is shown below:

Alkylbenzene → Alkyl-cis-1,2-dihydroxycyclohexa-3,5-diene
SubstrateBiocatalystProduct
ToluenePseudomonas putida F1 (TDO)Toluene-cis-1,2-dihydrodiol
ChlorobenzenePseudomonas putida F1 (TDO)3-Chloro-cis-1,2-dihydroxycyclohexa-3,5-diene
BromobenzenePseudomonas putida F1 (TDO)3-Bromo-cis-1,2-dihydroxycyclohexa-3,5-diene
tert-ButylbenzeneToluene Dioxygenase (TDO) or related enzymes3-tert-Butylcyclohexa-3,5-diene-1,2-diol

This table illustrates the versatility of Toluene Dioxygenase in converting various substituted benzenes into their corresponding cis-diols.

A key advantage of enzymatic dihydroxylation is the high degree of regioselectivity and stereochemical control. The position of the substituent on the aromatic ring directs the enzymatic oxidation. For monosubstituted benzenes like tert-butylbenzene, TDO typically hydroxylates at the 2,3- (or ipso, ortho) positions relative to the substituent, leading to the formation of 3-substituted cis-cyclohexa-3,5-diene-1,2-diols. The steric and electronic properties of the substituent play a crucial role in determining the outcome. researchgate.net Larger substituents can exert a more significant directing effect on the dihydroxylation reaction. researchgate.net The stereochemistry of the product is rigorously controlled by the enzyme's active site, consistently producing the cis-diol with very high enantiomeric excess (>99% ee). uni-stuttgart.de

Chemo-Enzymatic Hybrid Synthetic Strategies

Chemo-enzymatic synthesis combines the strengths of both biocatalysis and traditional chemical synthesis. nih.gov In the context of this compound, a typical strategy involves using the biocatalytically produced chiral diol as a starting material for further, more complex chemical modifications. nih.govfrontiersin.org This approach is powerful because the enzyme efficiently establishes the core stereochemistry of the diol, which would be difficult to achieve chemically. Subsequent chemical steps can then be used to build upon this chiral scaffold to synthesize a wide range of target molecules, such as pharmaceuticals and natural products. nih.govrsc.org For example, the diol can be protected and then subjected to reactions like palladium-catalyzed cross-coupling to introduce new functional groups. researchgate.net

Conventional Organic Synthesis Routes for Diol Formation

While biocatalysis is often preferred for its selectivity, conventional organic synthesis provides alternative, though often more complex, routes to diols. These methods typically involve the dihydroxylation of a corresponding alkene or diene.

The construction of the this compound ring system through a condensation reaction using tert-butyl precursors is a challenging synthetic approach. Condensation reactions, such as aldol (B89426) condensations, are fundamental in organic chemistry for forming carbon-carbon bonds. For instance, aldol condensation of 4-tert-butylbenzaldehyde (B1265539) with propanal is used industrially to produce precursors for fragrances. psu.edu Similarly, condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) has been reported. nih.gov However, applying this type of strategy to directly assemble the specific cyclohexadiene-diol structure of the target compound is not a commonly reported or straightforward method. The synthesis would require a carefully designed sequence of condensation and cyclization steps to form the six-membered ring with the required diene and diol functionalities, a process that is often synthetically demanding and may lack the stereochemical precision offered by biocatalytic routes.

Catalytic Approaches for Diol Synthesis

The introduction of a tert-butyl group at the 3-position of the cyclohexa-3,5-diene-1,2-diol core presents unique synthetic challenges and opportunities. Catalytic methods are often favored for their efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively documented in readily available literature, general strategies for analogous structures often involve metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, for instance, are a common method for introducing substituents onto a diene ring. A plausible approach for synthesizing the target compound could involve starting with a pre-functionalized cyclohexa-3,5-diene-1,2-diol, such as a halogenated derivative. For example, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol is a known starting material for the preparation of various 3-substituted cis-cyclohexa-3,5-diene-1,2-diol (B100122) derivatives. A palladium catalyst could then be employed to couple this bromo-intermediate with a tert-butylating agent.

Another potential catalytic route is through the dihydroxylation of a corresponding tert-butylated benzene (B151609) derivative. This transformation is often achieved using enzymes or transition metal catalysts. The choice of catalyst is crucial for controlling the stereochemistry of the resulting diol.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of any synthetic route is critical to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, several factors would need to be carefully controlled.

In a palladium-catalyzed cross-coupling approach, the key variables to optimize would include the choice of palladium catalyst and ligand, the tert-butylating agent, the solvent, and the reaction temperature. The table below outlines potential parameters for optimization based on similar known reactions.

ParameterOptionsDesired Outcome
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃High catalytic activity and stability
Ligand Triphenylphosphine, Xantphos, SPhosEnhanced reaction rate and selectivity
tert-Butylating Agent tert-Butyllithium, tert-Butylmagnesium chlorideEfficient transfer of the tert-butyl group
Solvent Toluene, THF, DioxaneGood solubility of reactants and catalyst
Temperature (°C) 25 - 100Optimal reaction rate without decomposition

If a dihydroxylation route were pursued, the optimization would focus on the oxidizing agent and the catalytic system. For enzymatic reactions, factors such as pH, temperature, and substrate concentration would be paramount. For metal-catalyzed dihydroxylations, the oxidant (e.g., hydrogen peroxide, N-methylmorpholine N-oxide) and the metal catalyst (e.g., osmium tetroxide, potassium permanganate) would be the primary variables.

The steric bulk of the tert-butyl group would likely play a significant role in the reaction kinetics and selectivity. Therefore, reaction conditions would need to be fine-tuned to overcome any steric hindrance and to favor the formation of the desired isomer.

Reactivity and Chemical Transformations of 3 Tert Butylcyclohexa 3,5 Diene 1,2 Diol

Oxidative Transformations

The oxidation of the 1,2-diol moiety is a prominent feature of the compound's reactivity, leading to the formation of corresponding dicarbonyl compounds. This transformation can be achieved through various methods, including electrochemical and catalytic processes.

Electrochemical Oxidation to Corresponding Quinones (e.g., 3-tert-Butylcyclohexa-3,5-diene-1,2-dione)

The electrochemical oxidation of catechols and their derivatives is a well-established method for generating ortho-quinones. In the case of tert-butyl substituted catechols, this process occurs readily. The electrochemical oxidation of 4-tert-butylcatechol (B165716) has been studied using methods like cyclic voltammetry and controlled-potential coulometry. researchgate.net The results indicate that catechols can be electrochemically oxidized to their corresponding o-quinones. researchgate.net This transformation involves a two-proton, two-electron process.

The generated quinone is highly reactive and can be susceptible to nucleophilic attack. researchgate.net For 3,5-di-tert-butylcatechol (B55391), electrochemical oxidation leads to the formation of 3,5-di-tert-butyl-1,2-benzoquinone. researchgate.net This quinone can then interact with the unoxidized diol to form a quinhydrone-type complex, stabilized by hydrogen bonding. researchgate.net A similar mechanism is expected for 3-tert-butylcyclohexa-3,5-diene-1,2-diol, where electrochemical oxidation would yield the corresponding 3-tert-butylcyclohexa-3,5-diene-1,2-dione.

Catalytic Oxidation Using Transition Metal Clusters

Transition metal complexes are effective catalysts for the oxidation of catechols using molecular oxygen, mimicking the function of catechol oxidase enzymes. acs.orgrsc.org Various studies on 3,5-di-tert-butylcatechol, a close analogue of the title compound, demonstrate the efficacy of this method. Mononuclear manganese complexes and dicopper(II) complexes have shown significant catalytic activity in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. acs.orgrsc.org

The catalytic cycle typically involves the binding of the catechol substrate to the metal center, followed by an intramolecular electron transfer to the metal ions and subsequent oxidation of the catechol to the quinone. rsc.org The reduced metal center is then re-oxidized by molecular oxygen, regenerating the active catalyst. The kinetics of these reactions often follow the Michaelis-Menten model, showing saturation at high substrate concentrations. acs.orgrsc.org The turnover frequency (kcat) is a measure of the catalytic activity.

Catalyst TypeSubstrateSolventTurnover Number (kcat)Reference
Mononuclear Manganese(III) Complex Mn(bpia)(OAc)(OCH3)3,5-di-tert-butylcatecholNot Specified86 ± 7 h⁻¹ acs.org
Mononuclear Manganese(III) Complex Mn(bipa)(OAc)(OCH3)3,5-di-tert-butylcatecholNot Specified101 ± 4 h⁻¹ acs.org
Mononuclear Manganese(III) Complex Mn(bpia)(Cl)23,5-di-tert-butylcatecholNot Specified230 ± 4 h⁻¹ acs.org
Bis(μ-phenoxo)-bridged Dicopper(II) Complex3,5-di-tert-butylcatecholMethanol7.2 × 10³ h⁻¹ rsc.org
Nickel(II) Dioxime Complex3,5-di-tert-butylcatecholNot Specified22.97 h⁻¹ researchgate.net

Influence of the tert-Butyl Substituent on Redox Potential

The tert-butyl group exerts a significant electronic effect on the cyclohexadiene ring system. As an electron-donating group, it increases the electron density on the ring and the hydroxyl groups. This electronic enrichment facilitates the removal of electrons during oxidation, thereby lowering the redox potential compared to the unsubstituted cyclohexa-3,5-diene-1,2-diol. The presence of bulky tert-butyl groups on catechol substrates is known to result in a low reduction potential. rsc.org This makes the diol easier to oxidize to the corresponding quinone.

Furthermore, the steric bulk of the tert-butyl group can provide kinetic stability to the resulting quinone, preventing or slowing down subsequent reactions such as polymerization or undesirable side reactions. rsc.org This steric hindrance can also influence the binding of the diol to a catalyst's active site, affecting the rate and selectivity of catalytic oxidations.

Reactions Involving the Hydroxyl Functionalities

The two adjacent hydroxyl groups on the ring are key sites for a variety of chemical modifications, including the formation of esters, ethers, and cyclic derivatives.

Esterification and Etherification Reactions

Like other diols, the hydroxyl groups of this compound can undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a base. For instance, the hydroxyl groups on similar cyclohexane-polyol systems can be readily converted to their corresponding acetates using acetic anhydride (B1165640) and a base like triethylamine. mdpi.com This suggests that both mono- and di-esters of this compound could be synthesized under standard acylation conditions.

Etherification, such as the Williamson ether synthesis, would involve deprotonation of one or both hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide to form the corresponding mono- or di-ether. The steric hindrance from the adjacent tert-butyl group might influence the reaction rates for both esterification and etherification, particularly at the C1 hydroxyl group.

Formation of Cyclic Derivatives (e.g., acetals, ketals)

The 1,2-diol arrangement is ideal for the formation of five-membered cyclic derivatives. In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. This reaction is typically reversible and driven to completion by the removal of water.

The formation of such derivatives is a common strategy for protecting diol functionalities during multi-step syntheses. Evidence for this reactivity is seen in the use of the acetonide (the ketal formed with acetone) of (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol as a versatile intermediate for preparing a range of 3-substituted derivatives. researchgate.net This demonstrates that the diol system readily forms cyclic ketals, which are stable enough to be used as protecting groups in subsequent chemical transformations. researchgate.net Similarly, the synthesis of trans-cyclohexa-3,5-diene-1,2-diol derivatives has been achieved from myo-inositol via the formation of biscyclohexylidene ketals, further highlighting the utility of ketal formation in this class of compounds. rsc.org

Reactivity of the Conjugated Diene System.

The conjugated diene system in this compound is the primary site for several important chemical transformations, including cycloaddition and reduction reactions.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org For derivatives of cis-cyclohexa-3,5-diene-1,2-diol (B100122), the facial selectivity of the Diels-Alder reaction is a key consideration, referring to whether the dienophile adds to the same face (syn) or the opposite face (anti) as the diol substituents.

The presence of the diol functionality, and its protection as derivatives like acetonides, significantly influences this selectivity. rsc.orgrsc.orgdal.ca For instance, the reaction of the acetonide derivative of cis-3,5-cyclohexadiene-1,2-diol with maleimide (B117702) shows solvent-dependent facial selectivity, with syn-to-anti adduct ratios varying. rsc.orgdal.ca In the case of this compound, the bulky tert-butyl group at the 3-position is expected to exert a significant steric influence on the facial selectivity of the Diels-Alder reaction. It would likely direct the incoming dienophile to the face opposite to the tert-butyl group to minimize steric hindrance.

The stereochemical outcome of the Diels-Alder reaction is also predictable, with the reaction typically proceeding with endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the bicyclic product. nih.gov However, high exo selectivity can be observed in cases where the termini of both the diene and the dienophile are substituted. nih.gov

Table 1: Predicted Diels-Alder Reactivity of this compound with Various Dienophiles This table is predictive and based on the reactivity of analogous compounds.

DienophileExpected Major Product StereochemistryPredicted Facial Selectivity
Maleimideendo adductanti to the tert-butyl group
Dimethyl acetylenedicarboxylate-anti to the tert-butyl group
Benzoquinoneendo adductanti to the tert-butyl group

The conjugated diene system of this compound can be readily reduced to the corresponding saturated diol, 3-tert-butylcyclohexane-1,2-diol, through catalytic hydrogenation. This transformation typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.

The hydrogenation of substituted cyclohexadienes generally proceeds to completion, yielding the fully saturated cyclohexane (B81311) derivative. The stereochemistry of the resulting diol will depend on the reaction conditions and the catalyst used. For instance, the hydrogenation of p-tert-butylphenol over a palladium catalyst can lead to the formation of both cis- and trans-4-tert-butylcyclohexanol, with the trans isomer often being the major product under certain conditions. nih.govgoogle.com In the case of this compound, the hydrogenation is expected to yield a mixture of diastereomeric 3-tert-butylcyclohexane-1,2-diols.

Table 2: Predicted Products of Hydrogenation of this compound This table is predictive and based on the reactivity of analogous compounds.

CatalystProduct(s)Expected Major Diastereomer
Pd/C, H₂3-tert-Butylcyclohexane-1,2-diolDependent on specific reaction conditions
PtO₂, H₂3-tert-Butylcyclohexane-1,2-diolDependent on specific reaction conditions
Raney Nickel, H₂3-tert-Butylcyclohexane-1,2-diolDependent on specific reaction conditions

Acid-Catalyzed Rearrangements and Aromatization.

Under acidic conditions, this compound is susceptible to rearrangement and aromatization. The driving force for this reaction is the formation of a thermodynamically stable aromatic ring. The reaction likely proceeds through the protonation of one of the hydroxyl groups, followed by the elimination of water to form a carbocation intermediate. This intermediate can then undergo a series of rearrangements and deprotonation steps to yield an aromatic phenol (B47542).

This type of transformation is analogous to the well-known dienone-phenol rearrangement, where a 4,4-disubstituted cyclohexadienone rearranges to a 3,4-disubstituted phenol in the presence of acid. wikipedia.orgslideshare.net The mechanism involves the migration of one of the substituents to an adjacent carbon to form a more stable carbocation, which then aromatizes.

In the case of this compound, the acid-catalyzed reaction is expected to lead to the formation of a substituted catechol (a 1,2-dihydroxybenzene). The tert-butyl group may either remain at its original position or migrate to an adjacent carbon during the rearrangement, leading to a mixture of isomeric tert-butyl-substituted catechols. The enzymatic aromatization of the parent 3,5-cyclohexadiene-1,2-diol (B1210185) to catechol has been reported, highlighting the thermodynamic favorability of this process. nih.gov

Table 3: Predicted Products of Acid-Catalyzed Rearrangement of this compound This table is predictive and based on the reactivity of analogous compounds.

Acid CatalystPotential Aromatic Product(s)
Sulfuric Acid3-tert-Butylcatechol, 4-tert-Butylcatechol
Hydrochloric Acid3-tert-Butylcatechol, 4-tert-Butylcatechol
Lewis Acids (e.g., AlCl₃)3-tert-Butylcatechol, 4-tert-Butylcatechol

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-tert-Butylcyclohexa-3,5-diene-1,2-diol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton. The large tert-butyl group would produce a characteristic singlet, integrating to nine protons, in the upfield region of the spectrum. The protons attached to the diene and the carbon atoms bearing the hydroxyl groups would exhibit more complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR data for the parent compound, cyclohexa-3,5-diene-1,2-diol, shows signals for the vinyl and carbinol protons. hmdb.ca For the tert-butyl derivative, the presence of the bulky group would influence the chemical shifts of nearby protons. The stereochemical arrangement of the hydroxyl groups (cis or trans) would be reflected in the coupling constants between the protons on C1 and C2.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-C(CH₃)₃ ~ 0.9 - 1.2 Singlet
H-1, H-2 ~ 3.5 - 4.5 Multiplet
H-4, H-5, H-6 ~ 5.5 - 6.0 Multiplet
-OH Variable Broad Singlet

Note: These are estimated values based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the quaternary and methyl carbons of the tert-butyl group, the sp³-hybridized carbons bearing the hydroxyl groups, and the sp²-hybridized carbons of the diene.

Predicted ¹³C NMR data for cyclohexa-3,5-diene-1,2-diol indicates the presence of both sp² and sp³ carbons. hmdb.ca The introduction of a tert-butyl group would add two signals corresponding to its quaternary and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-C (CH₃)₃ ~ 30 - 35
-C(C H₃)₃ ~ 28 - 32
C-1, C-2 ~ 65 - 75
C-3 ~ 140 - 150
C-4, C-5, C-6 ~ 120 - 130

Note: These are estimated values based on analogous compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be due to the O-H stretching of the diol functional group and the C=C stretching of the diene.

The hydroxyl group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C=C stretching vibrations of the conjugated diene would appear in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹)
O-H (alcohol) 3200 - 3600 (broad)
C-H (sp²) 3000 - 3100
C-H (sp³) 2850 - 3000
C=C (diene) 1600 - 1680
C-O (alcohol) 1000 - 1260

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₀H₁₆O₂), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely include the loss of a water molecule (M⁺ - 18) from the diol and the loss of a tert-butyl group (M⁺ - 57) or isobutylene (M⁺ - 56).

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (expected) Description
[M]⁺ 168 Molecular Ion
[M - H₂O]⁺ 150 Loss of water
[M - C₄H₉]⁺ 111 Loss of tert-butyl radical
[C₄H₉]⁺ 57 tert-Butyl cation

Note: The relative intensities of the peaks would depend on the ionization method and energy.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, chiroptical techniques like circular dichroism (CD) spectroscopy are invaluable for determining its enantiomeric purity and absolute configuration. The cis-diol, being chiral, would exist as a pair of enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configurations of cis-dihydrodiol metabolites of various aromatic compounds have been successfully determined by comparing their experimental CD spectra with those calculated using theoretical models. nih.govdntb.gov.uaacs.org This approach allows for the assignment of the absolute configuration (e.g., (1S, 2R) or (1R, 2S)) of the enantiomers of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, this technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral centers.

The solid-state structure would reveal the conformation of the cyclohexadiene ring and the relative orientation of the tert-butyl and hydroxyl groups. For chiral molecules, X-ray crystallography using anomalous dispersion can unambiguously determine the absolute configuration of the enantiomers. This technique has been successfully applied to determine the structures of various substituted cyclohexadiene diol derivatives.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the intricacies of molecular systems. DFT methods are employed to determine the electronic structure and energy of molecules, providing a basis for understanding their properties and reactivity. researchgate.netmdpi.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been effectively used to examine the mechanisms of complex reactions in sterically crowded systems, such as the 1,2-migration of a tert-butyl group in substituted cyclohexa-3,5-diene-1,2-dione derivatives. researchgate.net Such computational studies are vital for elucidating multistep reaction pathways. researchgate.net

Electronic Structure Analysis (HOMO/LUMO Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to its chemical reactivity, and these can be analyzed through its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. nih.govmdpi.com In a Diels-Alder reaction, for example, constructive overlap occurs between the HOMO of the diene and the LUMO of the dienophile. masterorganicchemistry.com

Molecular Electrostatic Potential (MEP) mapping is another crucial tool that visualizes the charge distribution on a molecule's surface. researchgate.net It helps in predicting sites for nucleophilic and electrophilic attack. nih.gov In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are prone to nucleophilic attack, are colored blue. nih.gov For 3-tert-Butylcyclohexa-3,5-diene-1,2-diol, the oxygen atoms of the diol group would be expected to be electron-rich (negative potential), while the hydroxyl hydrogens would be electron-poor (positive potential).

ParameterSignificancePredicted Characteristics for this compound
HOMO Highest Occupied Molecular Orbital; associated with electron-donating ability.The π-system of the diene would be the primary contributor.
LUMO Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.The π*-antibonding orbitals of the diene would be the main component.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.A smaller gap implies higher reactivity, particularly in reactions like cycloadditions.
MEP Molecular Electrostatic Potential; maps charge distribution.Negative potential (red) expected around hydroxyl oxygens; positive potential (blue) around hydroxyl hydrogens.

Conformational Analysis and Energy Minimization

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For cyclic systems like this compound, the ring is not planar and can adopt various conformations, such as half-chair or boat-like forms. The presence of substituents, especially a sterically demanding tert-butyl group, significantly influences the conformational equilibrium. libretexts.org

Computational energy minimization procedures are used to calculate the energies of different possible conformers, thereby identifying the global minimum energy structure. In substituted cyclohexanes, bulky groups like tert-butyl strongly prefer an equatorial position to minimize destabilizing steric interactions known as 1,3-diaxial strain. libretexts.org Although the cyclohexadiene ring is more planar than a cyclohexane (B81311) ring, similar steric principles apply, and the tert-butyl group is expected to dictate the molecule's preferred low-energy conformation. Studies on related di-tert-butylcyclohexane compounds have shown that severe steric interactions can even force the ring into a non-chair, twisted conformation to accommodate the bulky groups. researchgate.net

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are employed within a DFT framework to compute Nuclear Magnetic Resonance (NMR) chemical shifts with reasonable accuracy. researchgate.netresearchgate.net Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be calculated, which, after applying a scaling factor, often show good agreement with experimental spectra. nih.gov

For this compound, theoretical calculations would predict characteristic signals. For example, in ¹H NMR, the nine protons of the tert-butyl group would appear as a distinct singlet. In IR spectroscopy, characteristic stretching frequencies for the O-H bonds of the diol and the C=C bonds of the diene would be predicted.

Predicted Spectroscopic Data¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)
tert-Butyl Group ~1.0-1.3 (singlet, 9H)~30-35 (quaternary C), ~28-32 (methyl C)~2960 (C-H stretch)
Diene C=C-H ~5.5-6.5~120-140~3050 (C-H stretch)
Diol C-O-H Variable (broad)Not Applicable~3200-3600 (O-H stretch)
Diol C-O ~3.5-4.5~65-75~1050-1150 (C-O stretch)
Diene C=C Not ApplicableNot Applicable~1600-1650 (C=C stretch)

Note: These are estimated values based on typical ranges for the respective functional groups.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net DFT calculations allow for the determination of activation energies, which provides insight into the feasibility and rate of a reaction. mdpi.com

For this compound, several reaction pathways could be modeled. As a diene, it is a potential substrate for [4+2] cycloaddition reactions (Diels-Alder reactions), and modeling could predict its reactivity and stereoselectivity with various dienophiles. rsc.org Additionally, the oxidation of the diol to the corresponding dione (B5365651) (a quinone derivative) could be studied, elucidating the step-by-step mechanism and the energies involved.

Investigation of Steric and Electronic Effects of the tert-Butyl Group on Molecular Properties and Reactivity

The tert-butyl group is known to exert significant steric and electronic effects that profoundly influence a molecule's properties and reactivity. nih.gov

Steric Effects : The sheer bulk of the tert-butyl group provides steric hindrance, which can block or slow down reactions at nearby sites. rsc.org It also plays a dominant role in determining the molecule's most stable conformation, as discussed previously, by minimizing steric strain. researchgate.net This steric protection can enhance the stability of the molecule.

Potential Applications and Derivatization Strategies in Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

cis-Arenediols, produced through the microbial dioxygenase-catalyzed oxidation of aromatic compounds, are highly valued chiral building blocks in asymmetric synthesis. nih.gov These synthons provide a straightforward entry to enantiomerically pure molecules with multiple stereocenters. The enantiopure nature of 3-tert-butylcyclohexa-3,5-diene-1,2-diol, when produced via microbial oxidation of tert-butylbenzene, would allow for its use in the synthesis of a variety of complex chiral targets. The diol functionality can be readily derivatized to introduce other functional groups, while the diene system can participate in a range of stereocontrolled reactions, including Diels-Alder cycloadditions, epoxidations, and dihydroxylations.

The value of functionalized cyclohexadiene-trans-diols as versatile chiral building blocks for the synthesis of natural products and pharmacologically active substances has been demonstrated. nih.gov For instance, they are particularly useful in the synthesis of carbohydrate mimetics. nih.gov The synthetic utility of these diols is enhanced by the ability to selectively protect and modify the different functional groups present in the molecule.

Precursor for the Synthesis of Novel Substituted Aromatic and Quinone Systems

This compound can serve as a direct precursor to substituted aromatic compounds and quinone systems. Aromatization of the diene-diol can lead to the formation of 3-tert-butylcatechol (3-tert-butylbenzene-1,2-diol). This transformation can be achieved under various conditions, including acid catalysis or through oxidation-elimination sequences.

Furthermore, oxidation of the diol functionality furnishes the corresponding o-quinone, 3-tert-butyl-1,2-benzoquinone. This quinone is a reactive intermediate that can undergo a variety of transformations to generate highly substituted aromatic frameworks. For example, o-quinones are known to participate in hetero-Diels-Alder reactions with acyclic dienes to afford 1,4-benzodioxines. chemicalbook.com The reactions of the related 3,5-di-tert-butyl-o-benzoquinone (B121359) with secondary amines have been studied, leading to the synthesis of new sterically hindered N,N-disubstituted o-aminophenols. researchgate.net The presence of the tert-butyl group influences the reactivity and stability of these quinones.

The oxidative cleavage of catechols and o-quinones is another pathway to access different molecular architectures. For instance, the oxidative cleavage of 3,5-di-tert-butyl-o-benzoquinone has been investigated, providing insights into the degradation pathways of such molecules which can be relevant in various contexts, including the yellowing of paper. cdnsciencepub.comacs.org

Intermediate in the Synthesis of Complex Organic Molecules, Including Natural Product Analogs

The densely functionalized and stereochemically defined structure of this compound makes it an attractive intermediate for the total synthesis of complex organic molecules, including analogs of natural products. Cyclohexadiene-trans-diols are recognized as versatile starting materials in natural product synthesis. researchgate.netfao.orgrsc.org For example, a new synthesis of ent-senepoxide and iso-crotepoxide has been developed starting from microbially produced (+)-trans-2,3-dihydroxy-2,3-dihydrobenzoic acid via regio- and stereoselective epoxidation. rsc.org

The diene moiety of this compound can undergo [4+2] cycloaddition reactions to construct bicyclic systems, which are common cores in many natural products. The vicinal diol can be converted into an epoxide, which can then be opened by various nucleophiles to introduce new functionalities with high stereocontrol. The combination of the diene and diol functionalities allows for a wide range of synthetic manipulations, enabling the construction of intricate molecular architectures. While specific examples of the use of this compound in the synthesis of natural product analogs are not extensively documented, the established synthetic utility of related cyclohexadiene diols suggests its significant potential in this area. researchgate.netfao.orgrsc.org

Functionalization for Advanced Material Science Applications (e.g., as Monomers in Polymer Chemistry)

While the application of this compound in material science is not yet well-established, its structure suggests potential for such uses. The diol functionality could be exploited for the synthesis of polyesters or polyurethanes. The diene system could potentially undergo polymerization through various methods, such as ring-opening metathesis polymerization (ROMP) of a suitable derivative, to create polymers with unique properties conferred by the tert-butyl group.

For instance, the related cis-3,5-cyclohexadiene-1,2-diol has been used in the production of poly(p-phenylene), a conductive polymer. The development of synthetic routes to functionalized polymers is an active area of research. While direct evidence is lacking for this compound, the principles of using functionalized dienes as monomers are well-established. The tert-butyl group could impart desirable properties to a resulting polymer, such as increased solubility and thermal stability. Further research in this area could uncover novel applications for this compound in the field of advanced materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for 3-tert-butylcyclohexa-3,5-diene-1,2-diol, and how do enzymatic and chemical approaches differ in stereochemical control?

  • Answer : The compound can be synthesized via microbial oxidation of benzene derivatives using enzymes like benzene 1,2-dioxygenase (EC 1.14.12.3), which catalyzes the formation of cis-cyclohexa-3,5-diene-1,2-diol intermediates . Chemical routes involve multi-step functionalization, including tert-butyl group introduction via alkylation or protective group strategies. Enzymatic methods typically offer superior stereoselectivity (>90% enantiomeric excess) but require optimization of cofactors (e.g., NADH, Fe²⁺) and reaction conditions (pH, temperature) . Chemical synthesis, while less stereoselective, allows for modular substitution, as seen in Ley et al.'s improved 49% yield protocol for related diols .

Q. What analytical techniques are critical for characterizing this compound, particularly its stereochemistry?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent orientation. X-ray crystallography resolves absolute stereochemistry, as demonstrated in studies of cis-cyclohexa-3,5-diene-1,2-diol derivatives . High-resolution mass spectrometry (HRMS) and chiral HPLC validate purity and enantiomeric ratios, especially when tert-butyl groups introduce steric hindrance that complicates spectral interpretation .

Q. How does the tert-butyl substituent influence the stability of cyclohexadienediol derivatives under ambient conditions?

  • Answer : The tert-butyl group enhances steric protection against oxidation, as observed in degradation studies of similar diols. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended to prevent autoxidation. Accelerated stability testing (e.g., 40°C/75% RH) coupled with LC-MS monitoring can identify degradation products like quinones or dimerized species .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data between enzymatic and chemical synthesis routes?

  • Answer : Discrepancies often arise from enzyme purity, substrate accessibility, or competing pathways. For enzymatic routes, kinetic studies (e.g., Michaelis-Menten analysis) and protein engineering (e.g., directed evolution of benzene dioxygenase) can enhance turnover rates . In chemical synthesis, mechanistic probes (isotopic labeling, in situ IR) clarify rate-limiting steps, such as tert-butyl group migration or diene conjugation effects .

Q. What role does computational modeling (e.g., DFT) play in predicting the regioselectivity of Diels-Alder reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculations reveal that the tert-butyl group directs electrophilic additions to the less hindered C4/C6 positions. Frontier Molecular Orbital (FMO) analysis shows enhanced dienophile reactivity at these sites due to electron-donating effects of the tert-butyl substituent, as validated experimentally in studies with N-phenylmaleimide .

Q. What experimental strategies mitigate stereochemical inversion during scale-up of this compound synthesis?

  • Answer : Enantiomeric drift in large batches can be minimized by:

  • Enzymatic routes : Immobilizing enzymes on solid supports to maintain activity and stereocontrol .
  • Chemical routes : Using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation conditions) .
  • Process monitoring : Real-time Raman spectroscopy tracks stereochemical integrity during reaction progression .

Q. How do degradation pathways of this compound compare to structurally similar diols under oxidative conditions?

  • Answer : The tert-butyl group retards autoxidation relative to unsubstituted diols (e.g., cyclohexa-3,5-diene-1,2-diol), as shown in plasma-coupled persulfate degradation studies. Major products include 3-tert-butyl-benzoquinone (via dehydrogenation) and hydroxylated derivatives (via radical-mediated C–H activation) .

Methodological Tables

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 35–49% 20–35%
Stereoselectivity >90% ee 50–70% ee
Key Challenges Cofactor regeneration Steric hindrance
Degradation Product Formation Pathway Detection Method
3-tert-Butyl-benzoquinoneAutoxidationLC-MS (m/z 186)
Hydroxylated dimersRadical couplingHRMS/¹H NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.